

Application Notes: Trimethylcyclohexanes in Crude Oil Fingerprinting

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Compound of Interest

Compound Name: (1S,2S,4S)-1,2,4-trimethylcyclohexane

Cat. No.: B1141991

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Introduction

Crude oil fingerprinting is a critical analytical process used to determine the origin of petroleum, correlate oil spills to their sources, and understand the geochemical history of reservoirs. This technique relies on the analysis of specific biomarker compounds within the crude oil that are resistant to environmental degradation. While high-molecular-weight biomarkers like hopanes and steranes are traditionally used, lighter, more volatile compounds such as trimethylcyclohexanes (TMCHs) are gaining attention for the fingerprinting of lighter crude oils and refined products like gasoline and diesel.[1] This application note details the use of trimethylcyclohexane isomers as diagnostic markers in crude oil fingerprinting.

Geochemical Significance of Trimethylcyclohexanes

Trimethylcyclohexanes are C₉ cycloalkanes that are common constituents of the gasoline range organics (GRO) fraction of crude oil, which typically covers the C₆ to C₁₀ alkane range and a boiling point range of approximately 60°C to 170°C.[2] The relative distribution of different TMCH isomers (e.g., 1,2,3-TMCH, 1,2,4-TMCH, and 1,3,5-TMCH) can vary between different crude oils depending on the original organic matter input, depositional environment, and thermal maturity of the source rock. These distinct isomeric distributions can serve as a chemical fingerprint to differentiate between oil samples.

Furthermore, the volatility of TMCHs makes them sensitive to weathering processes such as evaporation.[3] Monitoring the changes in the relative abundance of different TMCH isomers

can provide insights into the extent of weathering an oil sample has undergone.

Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical quantitative data illustrating the relative abundance of different trimethylcyclohexane isomers in three distinct crude oil samples. This data demonstrates how isomeric ratios can be used to differentiate between oils.

| Crude Oil Sample | 1,2,3-Trimethylcyclohexane (Relative Abundance) | 1,2,4-Trimethylcyclohexane (Relative Abundance) | 1,3,5-Trimethylcyclohexane (Relative Abundance) | Diagnostic Ratio (1,2,4-TMCH / 1,3,5-TMCH) |
|------------------|---|---|---|--|
| Crude Oil A | 15.2 | 35.8 | 22.5 | 1.59 |
| Crude Oil B | 21.7 | 28.4 | 33.1 | 0.86 |
| Crude Oil C | 18.9 | 42.1 | 19.8 | 2.13 |

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for the accurate analysis of volatile compounds like trimethylcyclohexanes. The primary goal is to isolate the gasoline range organics (GRO) from the heavier crude oil matrix.

- For Liquid Crude Oil Samples:
 - Homogenize the crude oil sample by gentle shaking.
 - If the sample contains water, it should be removed by centrifugation or with a separatory funnel.
 - For oily samples that are not soluble in water-miscible solvents, a dilution with a suitable solvent like hexadecane may be performed for direct injection.[\[2\]](#)

- Alternatively, for a more detailed analysis of the saturate fraction, the crude oil can be fractionated using column chromatography. The sample is loaded onto a silica gel column and eluted with solvents of increasing polarity to separate saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. The saturate fraction, which contains the trimethylcyclohexanes, is collected for analysis.
- For Weathered or Solid Samples:
 - For low-level soil or solid samples, a 5g or less sample is added to a 40mL vial containing a magnetic stir bar and 5mL of water.[\[2\]](#)
 - The vial is sealed and placed on an autosampler where a surrogate standard and an additional 5mL of water are added.[\[2\]](#)
 - The sample is then heated and purged to a concentrator where the volatile organics are trapped and subsequently desorbed into the gas chromatograph (GC).[\[2\]](#)

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of trimethylcyclohexane isomers.

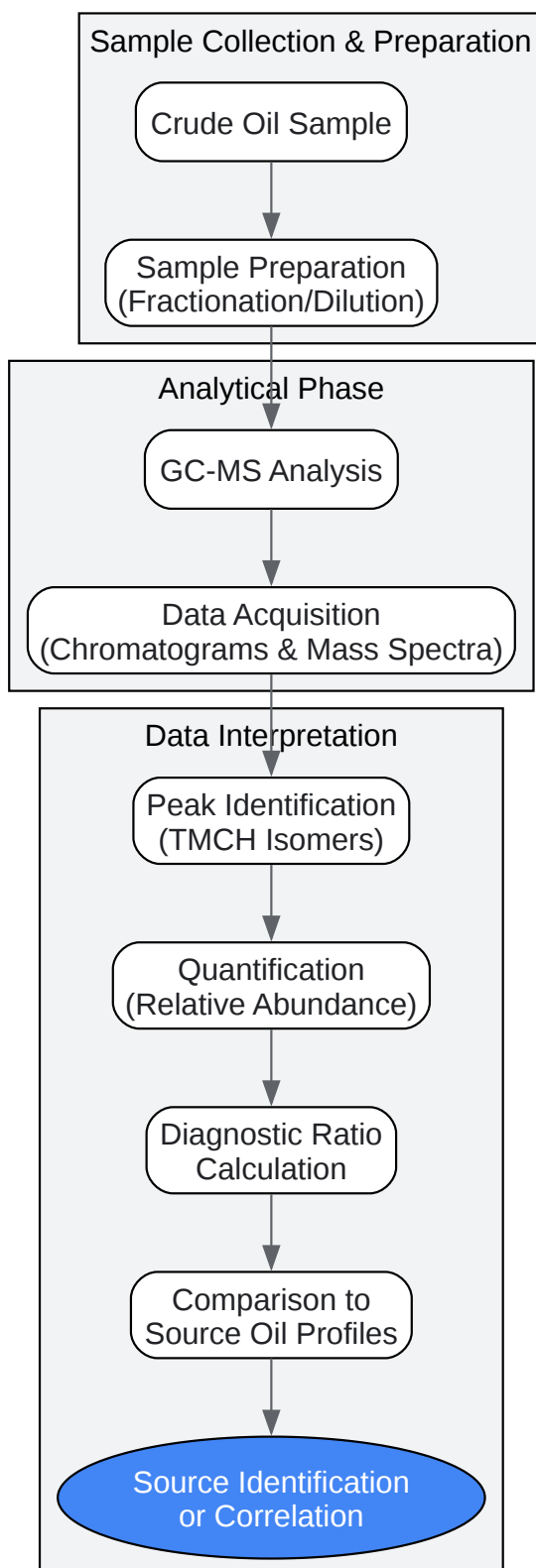
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film thickness).[\[4\]](#)
- GC Parameters:
 - Injector: Split/splitless inlet, operated in splitless mode.[\[4\]](#)
 - Injector Temperature: 250 °C[\[4\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.5 cm³/min.[\[4\]](#)
 - Oven Temperature Program: Initial temperature of 80°C, ramped to 310°C at a rate of 2°C/min, and held at 310°C for 25 minutes.[\[4\]](#)
- MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)
- Ion Source Temperature: 250 °C[\[4\]](#)
- Mass Analyzer Temperature: 250 °C[\[4\]](#)
- Acquisition Mode: Full scan mode is used for initial identification. For quantitative analysis and improved sensitivity, Selected Ion Monitoring (SIM) mode can be employed. The characteristic fragment ions for trimethylcyclohexanes (e.g., m/z 126, 111, 97, 83) should be monitored. While specific ions for TMCHs are not explicitly detailed in the provided search results, these are common fragment ions for cyclic alkanes.

3. Data Analysis and Interpretation

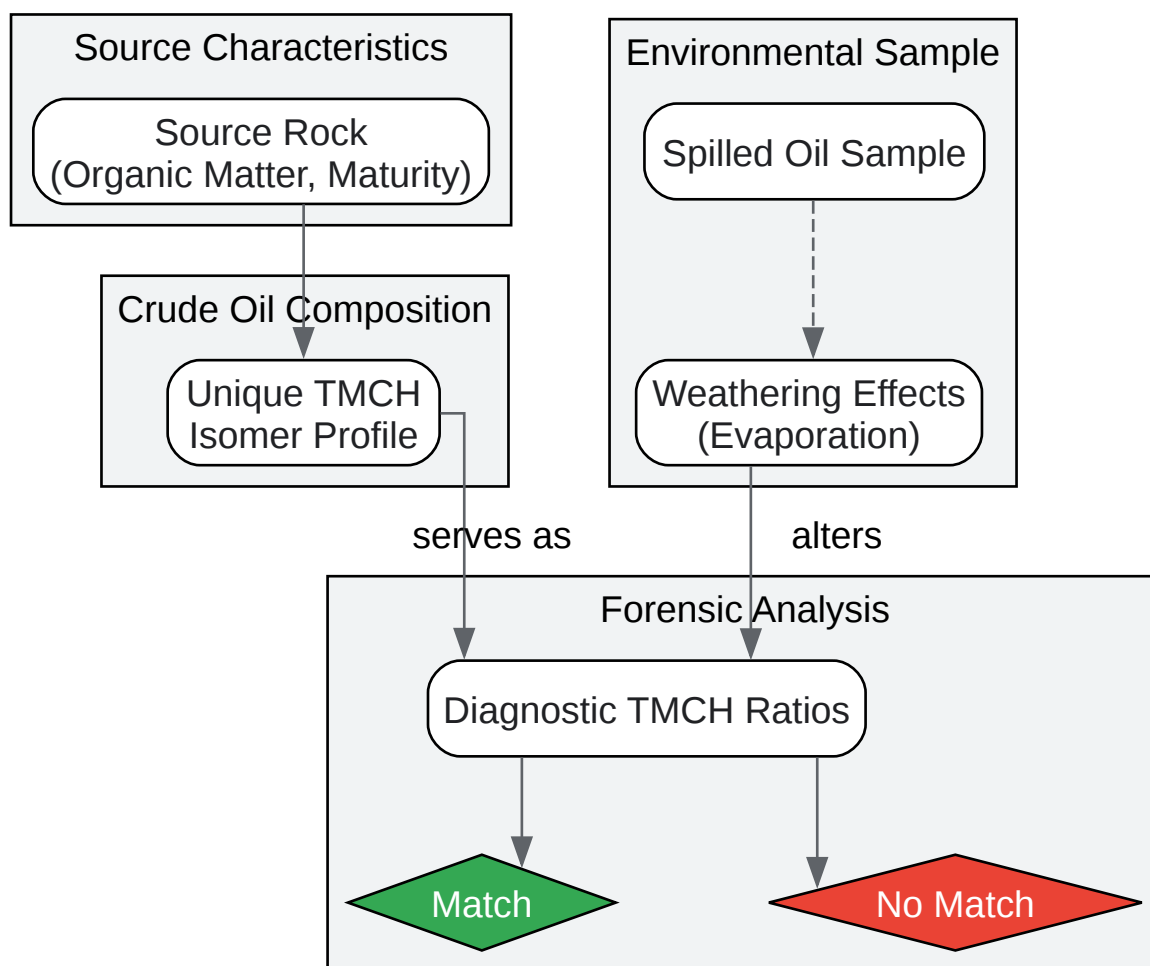
- Peak Identification: The individual trimethylcyclohexane isomers are identified based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).
- Quantification: The relative abundance of each isomer is determined by integrating the peak area in the chromatogram.
- Diagnostic Ratio Calculation: Diagnostic ratios are calculated by dividing the peak area of one isomer by another. These ratios are then compared between the unknown sample and potential source oils. A close match in the diagnostic ratios suggests a common origin.[\[1\]](#)

Visualizations



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Caption: General workflow for crude oil fingerprinting using trimethylcyclohexanes.



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Caption: Logical relationship for using TMCH ratios in oil source identification.

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